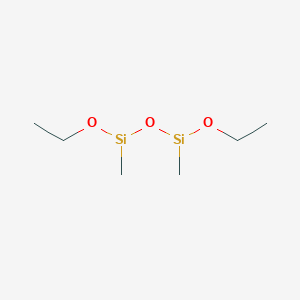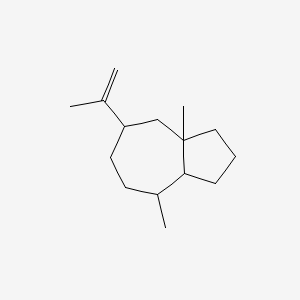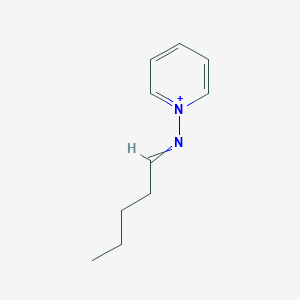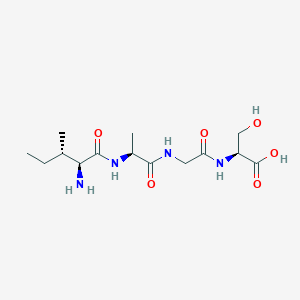![molecular formula C16H17FN2O2 B14207567 N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea CAS No. 827612-37-3](/img/structure/B14207567.png)
N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is a chemical compound that features a fluorophenyl group, a hydroxypropan-2-yl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea typically involves the reaction of 4-fluorophenyl isocyanate with 3-hydroxypropan-2-amine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
N-[1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N’-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
827612-37-3 |
|---|---|
Molecular Formula |
C16H17FN2O2 |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H17FN2O2/c17-13-8-6-12(7-9-13)10-15(11-20)19-16(21)18-14-4-2-1-3-5-14/h1-9,15,20H,10-11H2,(H2,18,19,21) |
InChI Key |
PZGKLCSGQIPRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(CC2=CC=C(C=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]benzamide](/img/structure/B14207495.png)
![N-[(E)-hydrazinylidenemethyl]-5-phenylnaphthalene-2-carboxamide](/img/structure/B14207500.png)
![5H-Cyclopenta[b]pyridine-5,6,7-trione](/img/structure/B14207507.png)
![4-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)but-3-enoic acid](/img/structure/B14207510.png)

![1-Chloro-2,4-bis[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207524.png)


![Methyl 3-{3-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B14207529.png)
![3-chloro-N-[4-(4-nitrophenoxy)phenyl]benzenesulfonamide](/img/structure/B14207540.png)

![Trimethyl[1-(methylsulfanyl)deca-1,7-dien-1-YL]silane](/img/structure/B14207559.png)

